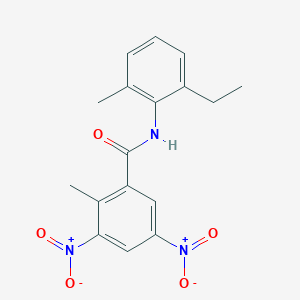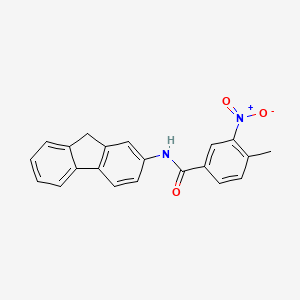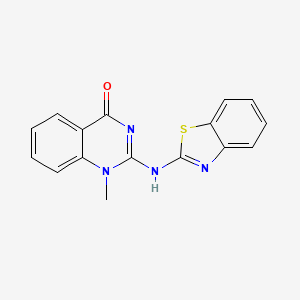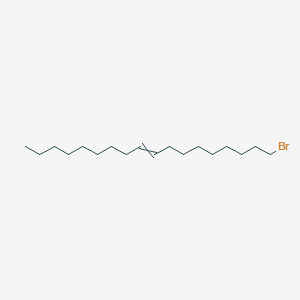
(9Z)-1-bromooctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-1-bromooctadec-9-ene is an organic compound with the molecular formula C18H35Br It is a brominated derivative of octadecene, specifically featuring a bromine atom attached to the first carbon of the octadecene chain, with a double bond at the ninth carbon in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-1-bromooctadec-9-ene typically involves the bromination of octadec-9-ene. One common method is the addition of hydrogen bromide (HBr) to octadec-9-ene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to promote the addition of HBr across the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(9Z)-1-bromooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form octadec-9-yne.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or ammonia.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Major Products Formed
Substitution: Various functionalized octadecene derivatives.
Elimination: Octadec-9-yne.
Oxidation: Epoxides and diols.
Scientific Research Applications
(9Z)-1-bromooctadec-9-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9Z)-1-bromooctadec-9-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(9Z)-octadec-9-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
(9Z,12Z)-octadecadienoic acid: Contains additional double bonds, leading to different reactivity and applications.
(9Z,11E)-octadecadienoic acid methyl ester: Features a different configuration and functional group, affecting its chemical behavior.
Uniqueness
(9Z)-1-bromooctadec-9-ene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C18H35Br |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-bromooctadec-9-ene |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
RRQWVJIFKFIUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
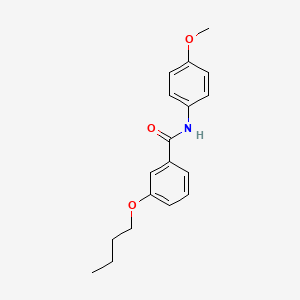
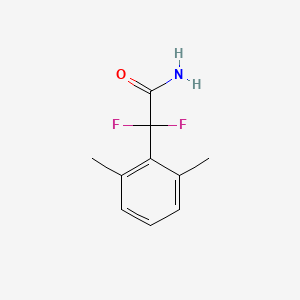
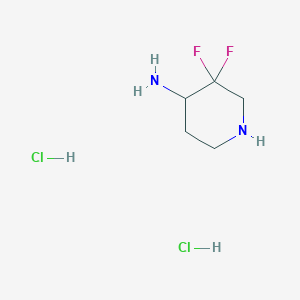
![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
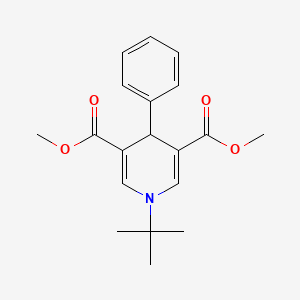
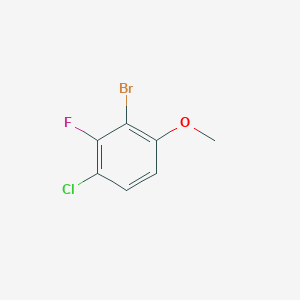
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
